Nilacid antacid
Description
Nilacid is a combination antacid introduced in the late 1980s as a novel formulation for neutralizing gastric acid and alleviating symptoms of dyspepsia, gastroesophageal reflux disease (GERD), and peptic ulcers. Its development aimed to optimize acid-neutralizing capacity (ANC) while minimizing side effects such as constipation or diarrhea associated with single-ingredient antacids.
Properties
CAS No. |
115586-23-7 |
|---|---|
Molecular Formula |
C28H26N4O4 |
Synonyms |
Nilacid antacid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Antacids vary in efficacy, safety, and formulation based on active ingredients, ANC, and stabilizers. Below is a comparative analysis of Nilacid with other antacids, informed by available evidence:
Acid-Neutralizing Capacity (ANC)
ANC measures an antacid’s ability to neutralize gastric acid. A 2020 study in Erbil City evaluated ANC for several antacids (Table 1) :
| Antacid | ANC (mEq/mL) | Formulation Type |
|---|---|---|
| Rennie® Chewable | 25.8 | Calcium carbonate + magnesium carbonate |
| Antacid Awa® | 24.1 | Aluminum hydroxide + magnesium hydroxide |
| Maalux® Plus | 23.5 | Aluminum hydroxide + magnesium hydroxide |
| Gaviscon® Suspension | 12.3 | Sodium alginate + sodium bicarbonate |
| Enoxon® Suspension | 10.9 | Aluminum hydroxide + magnesium hydroxide |
However, calcium-based Rennie® demonstrates superior ANC, likely due to rapid reactivity of calcium carbonate .
Active Ingredients and Side Effects
- Magnesium-based antacids (e.g., magnesium trisilicate): Provide rapid acid neutralization but may cause diarrhea .
- Aluminum-based antacids (e.g., aluminum hydroxide): Slower onset but linked to constipation .
- Calcium-based antacids (e.g., calcium carbonate): High ANC but risk of acid rebound .
As a combination antacid, Nilacid likely balances magnesium and aluminum salts to mitigate adverse effects, a strategy employed in Maalux® Plus and Antacid Awa® .
Formulation Stability
Stabilizing antacid suspensions without sorbitol (a common laxative excipient) is a modern challenge. A 2020 study achieved stability using sodium alginate and xanthan gum (F9 formulation), reducing sedimentation and improving redispersibility . While Nilacid’s formulation specifics are unclear, its 1980s-era development may have relied on traditional stabilizers like sorbitol or cellulose derivatives, which are less optimal for patients with laxative sensitivity .
Q & A
Q. What experimental methodologies are recommended for determining the acid-neutralizing capacity (ANC) of Nilacid antacid in vitro?
-
Methodological Answer: Use back-titration as per standardized protocols. Dissolve a known mass of Nilacid in excess HCl, then titrate the unneutralized acid with NaOH using a calibrated buret. Calculate ANC using the formula:
Ensure precise measurement of HCl and NaOH molarities and volumes. Validate with replicate trials to minimize systematic errors .
Q. How can researchers standardize protocols for comparing Nilacid’s efficacy against other antacids (e.g., calcium carbonate-based formulations)?
- Methodological Answer: Design a controlled experiment with fixed variables: pH of simulated gastric fluid (e.g., 1.5–2.0), temperature (37°C), agitation speed (mimicking peristalsis), and exposure time (e.g., 30 minutes). Measure residual acidity via pH meters or titration. Normalize results to equivalents of H⁺ neutralized per gram (eq/g) to enable cross-study comparisons .
Advanced Research Questions
Q. How should conflicting data on Nilacid’s impact on mineral absorption (e.g., iron, calcium) be resolved in longitudinal studies?
- Methodological Answer: Conduct dual-phase research:
- In vitro: Simulate digestive conditions with Nilacid and mineral solutions (e.g., FeSO₄, CaCO₃). Measure mineral solubility via atomic absorption spectroscopy.
- In vivo: Use animal models (e.g., rodents) with controlled diets. Administer Nilacid and track serum mineral levels via ICP-MS. Address contradictions by isolating variables (e.g., diet, dosage timing) and applying multivariate regression analysis .
Q. What statistical approaches are optimal for analyzing dose-response relationships in Nilacid’s buffering efficiency under varying gastric pH conditions?
- Methodological Answer: Employ non-linear regression models (e.g., sigmoidal curves) to fit ANC data across pH gradients (1.0–3.5). Use ANOVA to assess significance of pH-dependent efficacy changes. Report confidence intervals and effect sizes to quantify variability .
Q. How can researchers design experiments to evaluate Nilacid’s interaction with pepsin activity and protein digestion kinetics?
- Methodological Answer: Use enzyme kinetics assays:
- Incubate pepsin with Nilacid in simulated gastric fluid.
- Measure proteolytic activity via UV-Vis spectroscopy (e.g., hydrolysis of hemoglobin at 280 nm).
- Apply Michaelis-Menten analysis to determine changes in (substrate affinity) and (catalytic efficiency). Include controls with pH-adjusted buffers to isolate pH effects from direct antacid-enzyme interactions .
Q. What validation strategies are critical when comparing Nilacid’s ANC to natural alternatives (e.g., ginger extract) in pre-clinical models?
- Methodological Answer: Standardize natural product extracts via HPLC to quantify active compounds (e.g., gingerols). Use blinded, randomized trials in acid-reflux-induced animal models, measuring gastric pH telemetrically. Validate ANC equivalence using bioequivalence thresholds (e.g., 90–110% confidence intervals of mean differences) .
Data Analysis & Contradiction Resolution
Q. How can researchers reconcile discrepancies in Nilacid’s ANC values reported across independent studies?
- Methodological Answer: Perform meta-analysis with inclusion criteria:
Q. What experimental controls are essential to isolate Nilacid’s effects from confounding factors in in vivo gastric motility studies?
- Methodological Answer: Use sham-treated controls (e.g., saline administration) and crossover study designs. Monitor gastric emptying via scintigraphy or acetaminophen absorption tests. Pair with histamine H₂-receptor antagonist controls to differentiate acid-neutralizing vs. motility-modulating effects .
Tables for Key Metrics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
